Maltosine

Metal Chelation Iron Overload 3-Hydroxy-4-Pyridinones

Maltosine, (2S)-2-amino-6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid, is a unique non-enzymatic glycation end-product formed during the advanced stages of the Maillard reaction. Unlike the majority of Maillard reaction products (MRPs), Maltosine possesses a pyridone core, which classifies it as a member of the 3-hydroxy-4-pyridinone (3,4-HP) family.

Molecular Formula C12H18N2O4
Molecular Weight 254.286
CAS No. 121502-04-3
Cat. No. B586830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltosine
CAS121502-04-3
Synonyms(αS)-α-Amino-3-hydroxy-2-methyl-4-oxo-1(4H)-pyridinehexanoic Acid;  (S)-α-amino-3-hydroxy-2-methyl-4-oxo-1(4H)-pyridinehexanoic Acid; 
Molecular FormulaC12H18N2O4
Molecular Weight254.286
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1CCCCC(C(=O)O)N)O
InChIInChI=1S/C12H18N2O4/c1-8-11(16)10(15)5-7-14(8)6-3-2-4-9(13)12(17)18/h5,7,9,16H,2-4,6,13H2,1H3,(H,17,18)/t9-/m0/s1
InChIKeyXREGTYIADDPJMA-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maltosine (CAS 121502-04-3): A High-Purity Maillard-Derived 3-Hydroxy-4-Pyridinone for Chelation and Glycation Research


Maltosine, (2S)-2-amino-6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid, is a unique non-enzymatic glycation end-product formed during the advanced stages of the Maillard reaction [1]. Unlike the majority of Maillard reaction products (MRPs), Maltosine possesses a pyridone core, which classifies it as a member of the 3-hydroxy-4-pyridinone (3,4-HP) family [1]. Its distinct structure—a lysine backbone covalently linked to a 3-hydroxy-2-methyl-4-oxopyridin-1-yl moiety—confers potent metal-chelating properties, particularly for trivalent ions like Fe(III) and Al(III) [2].

Why Maltosine's Specific Pharmacophore and Stability Profile Preclude Substitution by Other 3-Hydroxy-4-Pyridinones


The 3-hydroxy-4-pyridinone (3,4-HP) class of chelators, including deferiprone and maltol, share a common iron-binding motif but exhibit starkly divergent performance due to their N-substituent, which governs both metal complex stability and biological fate [1]. Maltosine is not a simple derivative; it is a Maillard reaction-specific conjugate of lysine and a pyridinone, granting it a unique combination of high Fe(III) affinity [2], remarkable resistance to degradation by human colonic microbiota [3], and the ability to exploit intestinal peptide transporters when formulated as a dipeptide [4]. In contrast, structural analogs like maltol exhibit negligible metal-binding at physiological pH, and deferiprone forms weaker Fe(III) complexes that are susceptible to rapid metabolism [2][3]. Therefore, for applications requiring high-stability chelation, tunable oral bioavailability, or a non-degradable MRP tracer, generic substitution with other 3,4-HPs is not scientifically valid.

Quantitative Evidence for Maltosine Differentiation: Chelation Potency, Bioavailability, and Stability Benchmarks


Superior Fe(III) Complex Stability: Maltosine vs. Deferiprone and Maltol

Maltosine forms significantly more stable complexes with Fe(III) than both the clinically approved chelator deferiprone and its structural precursor maltol. The Fe(III) stability constant for maltosine is several orders of magnitude higher than that for deferiprone [1], establishing its superior chelation potential. The stability constant of Fe(III)-maltosine is 31.1 ± 0.1 [2]. In contrast, deferiprone and maltol have Fe(III) stability constants of 19.7 and 10.2, respectively [3]. Maltol is effectively incapable of chelating Fe(III) under physiological conditions [2].

Metal Chelation Iron Overload 3-Hydroxy-4-Pyridinones

Enhancement of Oral Bioavailability via PEPT1-Targeted Dipeptide Prodrugs

The transepithelial transport of Maltosine can be significantly increased by formulating it as a dipeptide prodrug, a strategy that is not applicable to simpler 3,4-HP chelators like maltol. In Caco-2 cell monolayer permeability assays, the flux of free Maltosine was significantly lower than that of its dipeptide derivatives [1]. Specifically, alanylmaltosine (Ala-Mal) and maltosinylalanine (Mal-Ala) exhibited a significantly higher transport rate, which was shown to be mediated by the human intestinal peptide transporter hPEPT1 [2].

Drug Delivery Bioavailability Peptide Transporter 1 (PEPT1) Prodrug Design

Absence of Pro-oxidant Redox Cycling: A Distinguishing Feature Among Reductones

Unlike other structurally related reductones formed during the Maillard reaction (e.g., furan-3-ones, DHHM), Maltosine, along with isomaltol and maltol, does not exhibit measurable antioxidant capacity via a reducing mechanism [1]. Consequently, in contrast to furan-3-ones, Maltosine does not induce pro-oxidant radical generation through redox cycling in the presence of metal ions [2]. This is a qualitative, not quantitative, distinction in behavior.

Oxidative Stress Antioxidant Reductone Maillard Reaction

Superior Stability Against Human Colonic Microbiota Degradation

Maltosine demonstrates a significantly higher metabolic stability in the presence of human gut microbiota compared to other major dietary Maillard reaction products (MRPs). In an ex vivo incubation study with fecal slurries, the concentration of Maltosine did not decrease significantly over 24 hours, indicating near-complete resistance to bacterial degradation [1]. This contrasts sharply with other MRPs, which were extensively metabolized.

Gut Microbiome Metabolic Stability Maillard Reaction Products ADME

Efficient Synthesis and Functionalization Enables Diverse Research Applications

The development of new, efficient synthetic routes for Maltosine and its derivatives (e.g., pyridosine, Maltosine-3-benzylether, Nα-Hippuryl- and Nα-Acetylmaltosine) has been a key achievement, facilitating its use as a research tool [1]. This targeted synthesis overcomes the low yields and complex mixtures characteristic of its formation in food systems [2]. The ability to synthesize Maltosine at scale and purity is a prerequisite for its use in standardized assays and as a reference standard.

Chemical Synthesis Derivatization Research Tools Lysine Modification

High-Value Research and Industrial Scenarios for Maltosine Based on Verified Evidence


Investigating Novel Therapies for Iron and Aluminum Overload Disorders

Given its Fe(III) complex stability (Log β3 = 31.1), which is orders of magnitude higher than the clinically approved chelator deferiprone (Log β3 = 19.7), Maltosine is a prime candidate for developing next-generation chelation therapies [1][2]. Researchers should consider using Maltosine in in vitro and in vivo models of hemochromatosis or aluminum toxicity to evaluate its efficacy in mobilizing tissue-bound metals. Its demonstrated ability to exploit the intestinal PEPT1 transporter when administered as a dipeptide (e.g., Ala-Mal) further supports its potential for oral administration [3].

As a Robust, Non-Degradable Biomarker for Dietary Maillard Reaction Product Exposure

Maltosine's unique stability against colonic microbiota degradation—exhibiting 0% degradation over 24 hours in human fecal slurries—makes it an ideal candidate for use as a dietary exposure biomarker [4]. Unlike fructosyllysine or CML, which are rapidly metabolized, Maltosine can be tracked through the gastrointestinal tract, enabling more accurate correlation between dietary MRP intake and physiological outcomes. Its quantification in food products [5] and subsequent detection in biological samples could provide a reliable metric for nutritional epidemiology studies.

As a High-Purity Analytical Standard for Food Quality and Safety Control

Maltosine is formed predominantly during the advanced stages of the Maillard reaction in the presence of di- and oligosaccharides, conditions that mimic crust formation in baked goods [6]. The availability of synthetic Maltosine [7] enables its use as a high-purity reference standard for developing and validating quantitative LC-MS/MS methods. Food scientists can utilize this standard to monitor heat-induced glycation damage in processed foods, providing a more specific marker for severe thermal treatment than other common MRPs.

Studying Advanced Glycation End-Product (AGE) Biology Without Pro-Oxidant Interference

For cell biologists and biochemists investigating the role of glycation in aging and disease, Maltosine offers a significant experimental advantage. Unlike many other MRPs (e.g., furanones), Maltosine does not engage in pro-oxidant redox cycling [8]. This allows researchers to isolate and study the effects of glycation-induced protein modification and metal chelation, without the confounding variable of simultaneous, compound-induced oxidative stress, which can independently trigger signaling pathways and damage.

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